N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine
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Overview
Description
N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and N-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 3,4-difluorobenzyl chloride is added to a solution of N-methylpiperidine in the chosen solvent, followed by the addition of the base. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-1-(ethanesulfonyl)piperidin-4-amine
- N-[(3,4-difluorophenyl)methyl]-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18F2N2 |
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Molecular Weight |
240.29 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H18F2N2/c1-17(11-3-2-6-16-8-11)9-10-4-5-12(14)13(15)7-10/h4-5,7,11,16H,2-3,6,8-9H2,1H3 |
InChI Key |
YGUQVGURKPMZCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)C2CCCNC2 |
Origin of Product |
United States |
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